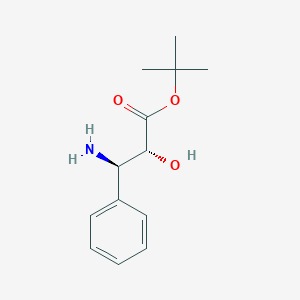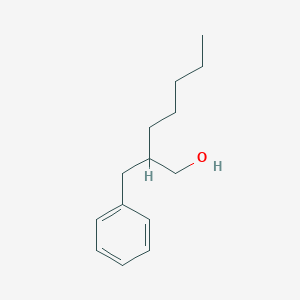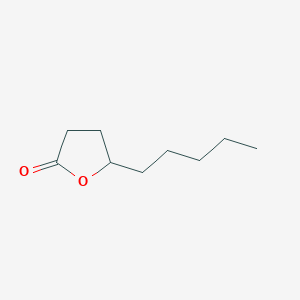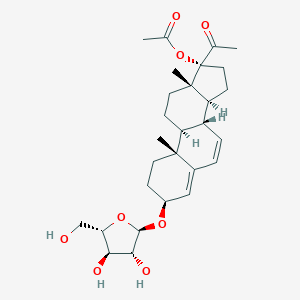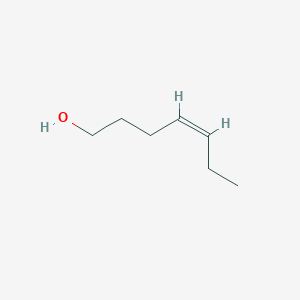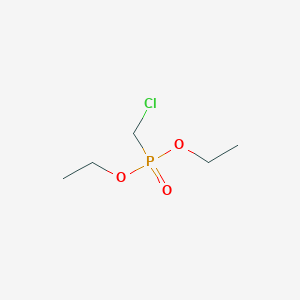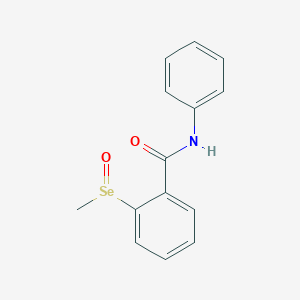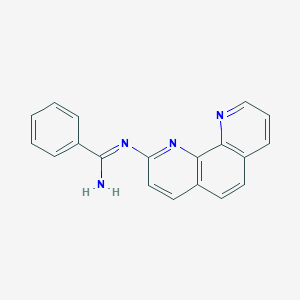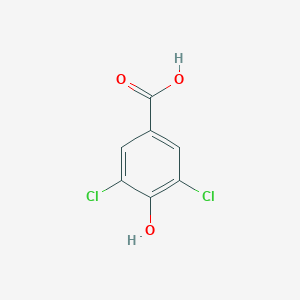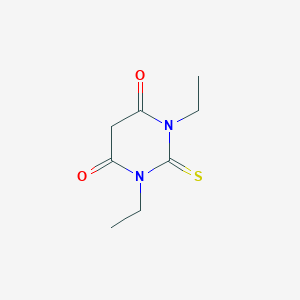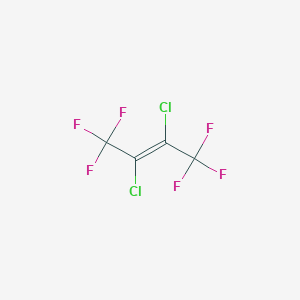
2,6-Diiodo-4-nitroaniline
描述
2,6-Diiodo-4-nitroaniline is an organic compound with the molecular formula C₆H₄I₂N₂O₂. It is characterized by the presence of two iodine atoms and a nitro group attached to an aniline ring. This compound is known for its distinctive yellow-green appearance and is used in various chemical applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Diiodo-4-nitroaniline can be synthesized through a multi-step process involving the iodination of 4-nitroaniline. The typical synthetic route includes the following steps:
Nitration: 4-nitroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Iodination: The nitrated product is then subjected to iodination using iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
化学反应分析
Types of Reactions: 2,6-Diiodo-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium azide, potassium cyanide, and thiourea.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed:
Substitution Products: Depending on the substituent introduced, products such as 2,6-diazido-4-nitroaniline, 2,6-dicyano-4-nitroaniline, and 2,6-dithioureido-4-nitroaniline can be formed.
Reduction Products: The primary reduction product is 2,6-diiodo-4-phenylenediamine.
Oxidation Products: Oxidation can yield compounds like 2,6-diiodo-4-nitrosobenzene and 2,6-diiodo-4-nitrobenzene
科学研究应用
2,6-Diiodo-4-nitroaniline has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated anilines on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2,6-diiodo-4-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The presence of iodine atoms and the nitro group in the compound allows it to form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The compound can also undergo redox reactions, affecting cellular redox balance and leading to oxidative stress in biological systems .
相似化合物的比较
2,6-Dibromo-4-nitroaniline: Similar to 2,6-diiodo-4-nitroaniline but with bromine atoms instead of iodine. It has different reactivity and applications due to the smaller size and lower reactivity of bromine atoms.
2,6-Dichloro-4-nitroaniline: Contains chlorine atoms instead of iodine. It is less reactive and has different chemical and biological properties compared to this compound.
2,6-Difluoro-4-nitroaniline: Fluorine atoms replace iodine, resulting in significantly different reactivity and applications due to the high electronegativity and small size of fluorine atoms
Uniqueness: this compound is unique due to the presence of iodine atoms, which impart distinct reactivity and properties to the compound. The larger size and higher reactivity of iodine compared to other halogens make this compound particularly useful in specific chemical reactions and applications .
属性
IUPAC Name |
2,6-diiodo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVYMWQYENWFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202284 | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-27-6 | |
| Record name | 2,6-Diiodo-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5398-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diiodo-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,6-diiodo-4-nitroaniline?
A1: this compound is an aromatic amine derivative. Its molecular formula is C6H4I2N2O2, and its molecular weight is 405.90 g/mol.
Q2: How is this compound synthesized and used in materials science?
A: this compound can be synthesized from 4-nitroaniline using various iodination procedures []. This compound serves as a valuable precursor in synthesizing poly(arylene-ethynylene)s. Researchers achieved this by reacting 1,1´-bis(ethynyldimethylsilyl)ferrocene with various aromatic dihalides, including this compound, in the presence of a catalyst []. These resulting polymers, characterized using techniques like NMR, hold potential in materials science applications.
Q3: How does the presence of this compound in a solvent system impact chemical reactions?
A: Research shows that this compound's spectral properties are sensitive to solvent polarity []. In a study using lithium perchlorate-diethyl ether (LPDE) solutions, this compound exhibited a red shift in its UV-visible spectrum depending on the salt concentration, indicating changes in the solvent environment's polarity []. This sensitivity makes it a potential probe for studying and understanding the impact of solvent environments on chemical reactions.
Q4: Can this compound be used to create dyes?
A: Yes, this compound is a valuable building block for synthesizing dyes, specifically for synthetic polymer fibers []. Researchers synthesized a series of red to blue disperse dyes by diazotizing this compound and subsequently coupling it with various aniline and naphthylamine derivatives []. This demonstrates the versatility of this compound in creating dyes with a range of colours for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


